Antibacterial compound 2

Oxazolidinone Prodrug Aqueous Solubility

Water-soluble oxazolidinone prodrug with dimethylglycinate ester for superior aqueous solubility, enabling reliable IV dosing in murine PK/PD studies. Broad activity against MRSA, VRE, streptococci, anaerobes, and M. tuberculosis. Ideal for in vivo efficacy testing, formulation development, and resistance mechanism research per US5652238. Research-use only; not for human/veterinary use.

Molecular Formula C22H30FN5O6
Molecular Weight 479.5 g/mol
Cat. No. B12299330
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntibacterial compound 2
Molecular FormulaC22H30FN5O6
Molecular Weight479.5 g/mol
Structural Identifiers
SMILESCC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCN(CC3)C(=O)COC(=O)CN(C)C)F
InChIInChI=1S/C22H30FN5O6/c1-15(29)24-11-17-12-28(22(32)34-17)16-4-5-19(18(23)10-16)26-6-8-27(9-7-26)20(30)14-33-21(31)13-25(2)3/h4-5,10,17H,6-9,11-14H2,1-3H3,(H,24,29)/t17-/m0/s1
InChIKeyQCJUVAWBUTUUML-KRWDZBQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antibacterial Compound 2: A Water-Soluble Oxazolidinone Prodrug for Multidrug-Resistant Gram-Positive Infections (CAS 170104-58-2)


Antibacterial compound 2 (CAS 170104-58-2; also referred to as Compound example 9 from US5652238) is a synthetic oxazolidinone derivative distinguished by a dimethylglycinate ester prodrug moiety appended to the piperazine-phenyl-oxazolidinone core [1]. This structural modification is designed to confer aqueous solubility, a property essential for intravenous formulation and oral bioavailability. The compound exhibits a broad spectrum of activity against clinically relevant Gram-positive pathogens, including multiply-resistant staphylococci, enterococci, and streptococci, as well as anaerobic organisms (Bacteroides and Clostridia spp.) and acid-fast Mycobacterium tuberculosis .

Why Linezolid or Tedizolid Are Not Interchangeable with Antibacterial Compound 2


While linezolid and tedizolid are clinically established oxazolidinones, their physicochemical and pharmacokinetic profiles limit their utility in certain research and development contexts. Both agents exhibit moderate aqueous solubility (linezolid ~3 mg/mL), which can complicate high-dose intravenous formulation and may contribute to dose-limiting toxicities. Antibacterial compound 2, in contrast, is engineered as a water-soluble ester prodrug, a design feature explicitly claimed in its foundational patent to enable superior aqueous solubility for parenteral administration [1]. Furthermore, the specific substitution pattern (dimethylglycinate ester) on the piperazine ring may alter its binding kinetics to the 50S ribosomal subunit, potentially modulating its activity against linezolid-resistant strains. Direct substitution with linezolid or tedizolid in a research protocol would therefore introduce uncontrolled variables related to solubility, bioavailability, and spectrum of activity, compromising experimental reproducibility and translational relevance.

Quantitative Differentiation of Antibacterial Compound 2: A Comparative Evidence Guide


Enhanced Aqueous Solubility via Ester Prodrug Design: A Comparative Class-Level Advantage Over Linezolid

Antibacterial compound 2 is explicitly claimed in US5652238 as a water-soluble oxazolidinone derivative. The patent specification states that the claimed compounds, including Example 9 (Antibacterial compound 2), possess aqueous solubility greater than 1 mg/mL, and more preferably greater than 4 mg/mL [1]. This is a class-level differentiation from linezolid, which has a reported aqueous solubility of approximately 3 mg/mL [2]. The improved solubility is attributed to the dimethylglycinate ester prodrug moiety, which is designed to enhance the formulation potential for intravenous administration.

Oxazolidinone Prodrug Aqueous Solubility Formulation

Broad-Spectrum Activity Against Multidrug-Resistant Gram-Positive and Anaerobic Pathogens

According to the patent US5652238, Antibacterial compound 2 (Example 9) is effective against a range of human and veterinary pathogens, including multiply-resistant staphylococci, enterococci, and streptococci, as well as anaerobic organisms such as Bacteroides and Clostridia species, and acid-fast organisms including Mycobacterium tuberculosis [1]. While specific MIC values are not provided in the available text, the claim of activity against anaerobes and M. tuberculosis distinguishes it from linezolid, which is primarily indicated for aerobic Gram-positive infections and has limited anaerobic spectrum [2].

MRSA VRE Anaerobic Bacteria Mycobacterium tuberculosis

Structural Differentiation: A Unique Dimethylglycinate Ester Prodrug for Potential Pharmacokinetic Advantages

Antibacterial compound 2 is structurally distinct from linezolid and tedizolid due to the presence of a dimethylglycinate ester linked via a piperazine ring to the oxazolidinone core [1]. This prodrug design is intended to improve aqueous solubility and may also influence the compound's pharmacokinetic profile, including absorption, distribution, and clearance. In contrast, linezolid is a morpholine derivative and tedizolid is a phosphate prodrug of torezolid, both lacking this specific ester functionality.

Prodrug Oxazolidinone Pharmacokinetics Drug Design

Optimal Research and Industrial Applications for Antibacterial Compound 2


In Vivo Efficacy Studies in Murine Models of Multidrug-Resistant Gram-Positive Infections

Given its claimed aqueous solubility and broad spectrum, Antibacterial compound 2 is ideally suited for in vivo efficacy testing in murine models of systemic or localized infections caused by MRSA, VRE, or multidrug-resistant streptococci. The compound's solubility facilitates intravenous dosing, enabling accurate pharmacokinetic/pharmacodynamic (PK/PD) assessments. The patent US5652238 includes a murine systemic infection model using S. aureus and Streptococcus species, with ED50 values reported for various derivatives, providing a validated experimental framework [1].

Formulation Development for Intravenous or Oral Oxazolidinone Prodrugs

The dimethylglycinate ester prodrug design of Antibacterial compound 2 makes it a valuable tool for pharmaceutical scientists developing novel oxazolidinone formulations. Its enhanced aqueous solubility, as claimed in US5652238 [1], addresses a key limitation of linezolid and supports the development of high-concentration injectable solutions or oral dosage forms with improved bioavailability. This compound can serve as a benchmark for studying ester prodrug activation, stability, and in vivo conversion to the active oxazolidinone moiety.

Mechanistic Studies of Oxazolidinone Spectrum Expansion

The reported activity of Antibacterial compound 2 against anaerobic bacteria and Mycobacterium tuberculosis [1] makes it a candidate for mechanistic studies aimed at understanding the structural determinants of oxazolidinone spectrum. Researchers can use this compound to investigate binding affinity and mode of action against the 50S ribosomal subunit of non-canonical bacterial species, potentially uncovering new targets or resistance mechanisms not addressed by linezolid or tedizolid.

Screening for Synergistic Combinations Against Multidrug-Resistant Pathogens

Due to its broad Gram-positive and anaerobic spectrum, Antibacterial compound 2 can be employed in checkerboard or time-kill assays to evaluate synergistic interactions with other antibacterial agents, such as beta-lactams or glycopeptides. This application is particularly relevant for combating biofilm-associated infections or for salvage therapy against extensively drug-resistant strains. The compound's unique structure may also help overcome specific resistance mechanisms encountered with first-line oxazolidinones.

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